molecular formula C11H6O4 B14387124 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid CAS No. 88437-17-6

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14387124
CAS No.: 88437-17-6
M. Wt: 202.16 g/mol
InChI Key: RVWULRYSVVDSEW-UHFFFAOYSA-N
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Description

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₆O₄ . . This compound is characterized by its two oxo groups at positions 5 and 8 on the naphthalene ring, and a carboxylic acid group at position 2. It is a derivative of naphthoquinone and has significant importance in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5,8-dihydroxy-1,4-naphthoquinone using oxidizing agents such as ceric ammonium nitrate (CAN) in acetonitrile . The reaction is typically carried out at room temperature with the addition of water to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of more oxidized naphthoquinone derivatives.

    Reduction: Formation of 5,8-dihydroxy-2-naphthoic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

Chemistry: In chemistry, 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of naphthazarin, which is an important intermediate for constructing several pharmacologically active compounds .

Biology and Medicine: The compound and its derivatives exhibit various biological activities, including antifungal, antibacterial, and antiparasitic properties. It is also known to induce apoptosis in certain cell lines, making it a potential candidate for cancer research .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its ability to act as a chelating ligand makes it useful in the study of metal alkoxides and as a catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, triggering apoptosis or other cellular responses. Additionally, the compound’s ability to chelate metal ions can influence enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of oxo and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

88437-17-6

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

5,8-dioxonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15)

InChI Key

RVWULRYSVVDSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=CC2=O

Origin of Product

United States

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